molecular formula C15H12ClN B1641808 1-Benzyl-4-chloro-1H-indole

1-Benzyl-4-chloro-1H-indole

Cat. No. B1641808
M. Wt: 241.71 g/mol
InChI Key: CEVSDITYZCPHRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-chloro-1H-indole is a useful research compound. Its molecular formula is C15H12ClN and its molecular weight is 241.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl-4-chloro-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-4-chloro-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H12ClN

Molecular Weight

241.71 g/mol

IUPAC Name

1-benzyl-4-chloroindole

InChI

InChI=1S/C15H12ClN/c16-14-7-4-8-15-13(14)9-10-17(15)11-12-5-2-1-3-6-12/h1-10H,11H2

InChI Key

CEVSDITYZCPHRU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=CC=C3Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 16.9 g of 4-chloro-1H-indole, 170 ml of benzene, 85 ml of aqueous 50% sodium hydroxide solution, 1.89 g of n-tetrabutyl ammonium hydrogen sulfate and 16.6 ml of benzyl chloride was heated at 60° C. with strong stirring for 4 hours and was then cooled to room temperature. The decanted organic phase was washed with water, dried and evaporated to dryness. The 30.2 g of residue were chromatographed over silica gel and were eluted with cyclohexane to obtain 22.8 g of 4-chloro-1-benzyl-1H-indole melting at 58°-60° C.
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
n-tetrabutyl ammonium hydrogen sulfate
Quantity
1.89 g
Type
reactant
Reaction Step One
Quantity
16.6 mL
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One

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